3-{4-[(Dimethylsulfamoyl)amino]piperidin-1-yl}-1lambda6-thiolane-1,1-dione
Description
Properties
IUPAC Name |
4-(dimethylsulfamoylamino)-1-(1,1-dioxothiolan-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O4S2/c1-13(2)20(17,18)12-10-3-6-14(7-4-10)11-5-8-19(15,16)9-11/h10-12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWPJCMLBKCPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCN(CC1)C2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Dimethylsulfamoyl)amino]piperidin-1-yl}-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the piperidine and thiolane rings. The dimethylsulfamoyl group is then introduced through a sulfonation reaction. Common reagents used in these reactions include sulfur trioxide, dimethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(Dimethylsulfamoyl)amino]piperidin-1-yl}-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while nucleophilic substitution on the piperidine ring can produce a variety of substituted derivatives.
Scientific Research Applications
3-{4-[(Dimethylsulfamoyl)amino]piperidin-1-yl}-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[(Dimethylsulfamoyl)amino]piperidin-1-yl}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular attributes of the target compound with five analogues from literature:
Substituent-Driven Functional Differences
Target Compound vs. Aminomethyl Analogue (): The dimethylsulfamoyl group in the target compound replaces the aminomethyl (-CH₂NH₂) substituent in . Sulfonamides are known for their enhanced metabolic stability and resistance to enzymatic degradation compared to primary amines, which may improve pharmacokinetics .
Target Compound vs. In contrast, the sulfonamide in the target compound provides stronger hydrogen-bonding capacity and acidity (pKa ~1-2 for sulfonamides) .
Target Compound vs. The target compound’s sulfonamide lacks such reactivity but may exhibit improved solubility due to its polar sulfonyl group .
Target Compound vs. Bis(isopropyl)aminoethylamino Derivative (): The bis(isopropyl) group in adds hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility. The target compound’s sulfonamide balances hydrophilicity and lipophilicity, optimizing bioavailability .
Target Compound vs. Dichloropyridazinone Derivative (): The dichloropyridazinone moiety in introduces a planar heterocycle, which may intercalate into DNA or inhibit enzymes like dihydroorotate dehydrogenase (DHODH). The target compound’s piperidine-sulfonamide structure suggests a different mechanistic pathway, possibly targeting sulfotransferases or GPCRs .
Research Implications and Limitations
While structural comparisons highlight functional differences, experimental data on solubility, stability, and biological activity are absent in the provided evidence. For example:
- Solubility: Sulfonamides generally exhibit moderate aqueous solubility, but this depends on crystallinity and counterions.
- Stability: The thiolane-1,1-dione core may undergo hydrolysis under acidic or basic conditions, requiring formulation optimization.
Further studies should prioritize synthesis, in vitro assays, and crystallographic analysis to validate these hypotheses.
Biological Activity
3-{4-[(Dimethylsulfamoyl)amino]piperidin-1-yl}-1lambda6-thiolane-1,1-dione, commonly referred to as DMAPT, is a synthetic compound with notable biological activity. It has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article explores the biological properties, mechanisms of action, and research findings associated with DMAPT.
- Molecular Formula : C11H23N3O4S2
- Molecular Weight : 325.44 g/mol
- CAS Number : 2034335-93-6
Biological Activity Overview
DMAPT is primarily investigated for its anti-inflammatory and anti-cancer properties. It is an analog of parthenolide, a compound derived from the feverfew plant known for its medicinal properties.
The biological activity of DMAPT can be attributed to several mechanisms:
- Inhibition of NF-kB Pathway : DMAPT has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammatory responses and cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that DMAPT can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Modulation of Cytokine Production : DMAPT affects the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Case Studies and Experimental Data
Several studies have highlighted the efficacy of DMAPT in various experimental models:
Toxicity and Safety Profile
While DMAPT exhibits promising biological activity, safety assessments are crucial:
- Toxicity Studies : Preliminary studies indicate that DMAPT has a favorable safety profile with minimal toxicity at therapeutic doses.
- Safety in Scientific Experiments : The compound is intended for research purposes only and not for human therapeutic applications.
Current State of Research
Research on DMAPT is ongoing, focusing on:
- Mechanistic Studies : Further elucidating the pathways affected by DMAPT.
- Combination Therapies : Exploring synergistic effects with other anti-cancer agents.
- Clinical Trials : Future studies are needed to assess efficacy in human subjects.
Q & A
Q. What are the recommended synthetic routes for 3-{4-[(Dimethylsulfamoyl)amino]piperidin-1-yl}-1lambda⁶-thiolane-1,1-dione, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitutions and sulfonamide coupling. Key steps:
- Piperidine functionalization : Introduce dimethylsulfamoyl via coupling reagents like EDCI/HOBt in anhydrous DMF .
- Thiolane-1,1-dione formation : Optimize sulfur oxidation using m-CPBA in dichloromethane at 0–5°C to minimize side products .
- Yield optimization : Screen solvent systems (e.g., THF vs. dioxane) and catalytic bases (e.g., triethylamine vs. DBU). Monitor purity via HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Assign piperidine protons (δ 2.8–3.5 ppm) and thiolane-dione sulfone signals (δ 3.9–4.2 ppm). Use 2D-COSY to resolve overlapping peaks .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- IR : Validate sulfonamide (1320–1160 cm⁻¹) and sulfone (1120–1050 cm⁻¹) stretches .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- In vitro assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : Use MTT assays on HEK-293 and HeLa cells at 1–100 µM. Include positive controls (e.g., doxorubicin) .
- Dose-response curves : Fit data using nonlinear regression (GraphPad Prism) to calculate EC₅₀ values .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PI3Kγ). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
- ADMET prediction : Employ SwissADME for logP, bioavailability, and CYP450 interactions. Cross-validate with experimental solubility (shake-flask method) .
Q. How can contradictory data between computational predictions and experimental results be resolved?
- Methodological Answer :
- Replicate experiments : Ensure assay conditions (pH, temperature) match computational parameters (e.g., protonation states in docking) .
- Error analysis : Quantify uncertainties in DFT calculations (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ) and compare with experimental variances .
- Alternative models : Validate using coarse-grained MD or QM/MM hybrid methods for dynamic binding effects .
Q. What experimental designs are robust for assessing environmental fate and ecotoxicology?
- Methodological Answer :
- Biodegradation studies : Use OECD 301F (aqueous aerobic conditions) with LC-MS to track metabolite formation .
- Ecotoxicology : Test Daphnia magna (48-h LC₅₀) and algal growth inhibition (OECD 201). Include controls for solvent toxicity (e.g., DMSO ≤0.1%) .
Q. How can reaction mechanisms for sulfonamide coupling and sulfone formation be elucidated?
- Methodological Answer :
- Kinetic studies : Use in-situ FTIR to monitor intermediates. Vary reagent stoichiometry to identify rate-limiting steps .
- Isotopic labeling : Introduce ³⁴S in thiolane-dione to trace sulfone oxidation pathways via MS/MS fragmentation .
Data Presentation Guidelines
Q. What statistical methods are appropriate for analyzing dose-response and enzyme inhibition data?
- Methodological Answer :
- Nonlinear regression : Fit sigmoidal curves (Hill equation) for IC₅₀/EC₅₀. Report 95% confidence intervals .
- ANOVA : Compare treatment groups with post-hoc Tukey tests (p<0.05). Use Prism or R for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
